![molecular formula C11H16N4S B14661666 N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide CAS No. 51079-00-6](/img/structure/B14661666.png)
N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring linked to a pyridine ring via a methylene bridge, with a carbothioamide group attached to the pyridine ring. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide typically involves the reaction of piperazine with pyridine-3-carbaldehyde, followed by the introduction of a thiocarbonyl group. One common method includes:
Step 1: Reacting piperazine with pyridine-3-carbaldehyde in the presence of a suitable solvent such as ethanol or methanol to form the intermediate N-[(Piperazin-1-yl)methyl]pyridine-3-carbaldehyde.
Step 2: Treating the intermediate with a thiocarbonyl reagent such as thiourea or carbon disulfide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the thiocarbonyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, base catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced carbothioamide derivatives.
Substitution: Various substituted piperazine or pyridine derivatives.
Scientific Research Applications
N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
- N-(4-Chlorophenyl)-4-(6-nitro-4-oxo-4H-benzo[e][1,3]thiazin-2-yl)piperazine-1-carbothioamide
- 4-(2-(7-Methoxy-2-oxo-1,5-naphthyridin-1-(2H)-yl)ethyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Comparison: N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide is unique due to its specific structural features, such as the combination of a piperazine ring with a pyridine ring and a carbothioamide group. This unique structure allows it to interact with different biological targets compared to similar compounds, potentially leading to distinct therapeutic effects and applications. For example, while other piperazine-based compounds may also exhibit anti-tubercular activity, the specific interactions and efficacy of this compound can differ based on its unique molecular configuration .
Properties
CAS No. |
51079-00-6 |
|---|---|
Molecular Formula |
C11H16N4S |
Molecular Weight |
236.34 g/mol |
IUPAC Name |
N-(piperazin-1-ylmethyl)pyridine-3-carbothioamide |
InChI |
InChI=1S/C11H16N4S/c16-11(10-2-1-3-13-8-10)14-9-15-6-4-12-5-7-15/h1-3,8,12H,4-7,9H2,(H,14,16) |
InChI Key |
HUUXSPWAPQVHGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CNC(=S)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


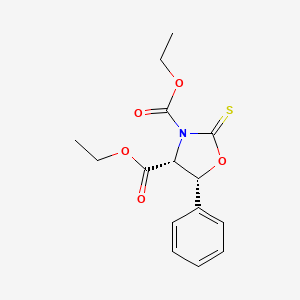
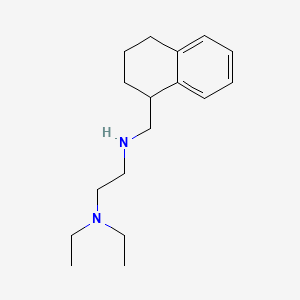
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)
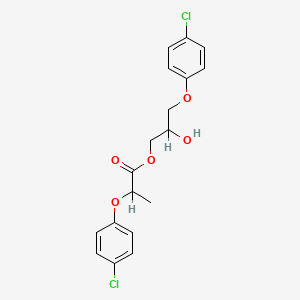

![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
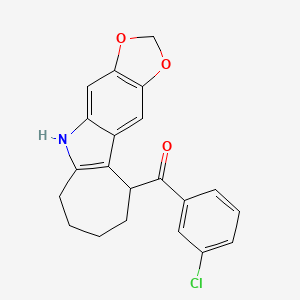
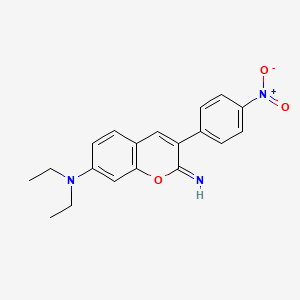
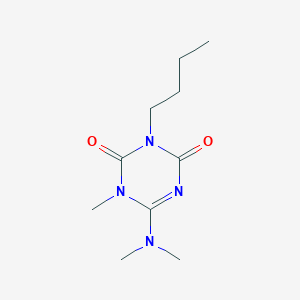

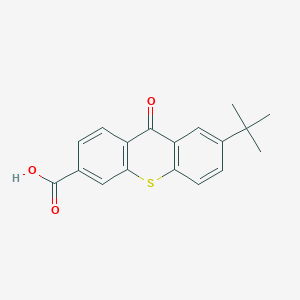
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
